![molecular formula C19H15ClO3 B5573461 (3E)-5-(4-CHLOROPHENYL)-3-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE](/img/structure/B5573461.png)
(3E)-5-(4-CHLOROPHENYL)-3-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-5-(4-CHLOROPHENYL)-3-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE: is a synthetic organic compound characterized by its unique structural features It contains a furanone ring substituted with a chlorophenyl and a methoxy-methylphenyl group
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Industry: In the materials science industry, the compound is explored for its potential use in the synthesis of polymers and advanced materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5-(4-CHLOROPHENYL)-3-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE typically involves a multi-step process. One common method is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound in the presence of a base to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond to form saturated derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated furanone derivatives.
Substitution: Various substituted phenyl derivatives.
作用機序
The mechanism by which (3E)-5-(4-CHLOROPHENYL)-3-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction and gene expression .
類似化合物との比較
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycoside: A natural sweetener with a similar furanone structure.
Uniqueness: What sets (3E)-5-(4-CHLOROPHENYL)-3-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific and industrial fields.
特性
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4-methoxy-3-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO3/c1-12-9-13(3-8-17(12)22-2)10-15-11-18(23-19(15)21)14-4-6-16(20)7-5-14/h3-11H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOZFLOVBZOBNR-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5573393.png)
![1-cyclopentyl-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5573399.png)
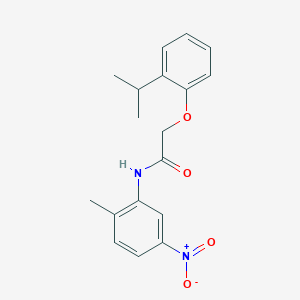
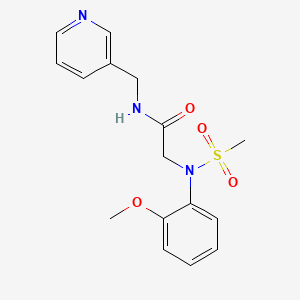
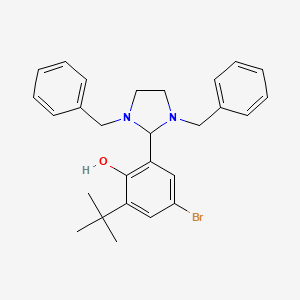
![5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide](/img/structure/B5573421.png)
![N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide](/img/structure/B5573435.png)

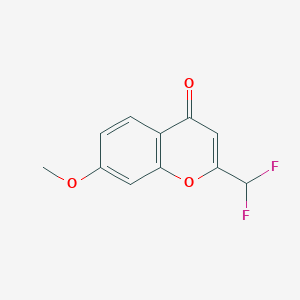
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5573469.png)
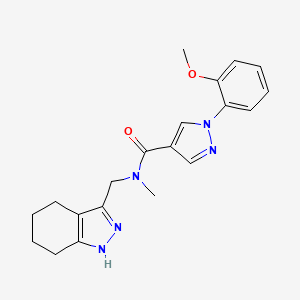
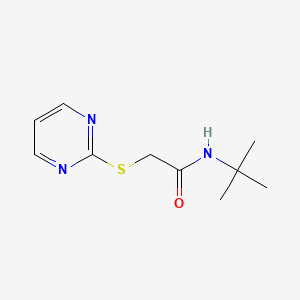
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5573492.png)
